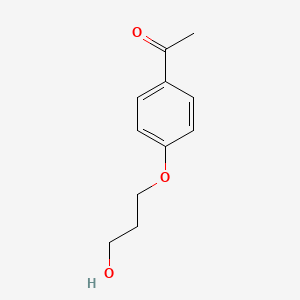
1-(4-(3-Hydroxypropoxy)phenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(3-Hydroxypropoxy)phenyl)ethanone is a useful research compound. Its molecular formula is C11H14O3 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemistry
1-(4-(3-Hydroxypropoxy)phenyl)ethanone serves as an intermediate in the synthesis of more complex organic molecules. It is utilized in various chemical reactions, including:
- Oxidation : Hydroxyl groups can be oxidized to form ketones or carboxylic acids.
- Reduction : The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride.
- Substitution : Hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Biology
In biological research, this compound has been investigated for its potential activities:
- Antimicrobial Properties : Studies indicate that it may exhibit antimicrobial effects against certain pathogens.
- Antioxidant Activity : Research suggests potential antioxidant properties that could benefit health.
Medicine
This compound has been explored for various therapeutic effects:
- Anti-inflammatory Effects : It shows promise in reducing inflammation, which is crucial for treating chronic diseases.
- Anticancer Activities : Preliminary studies suggest that it might inhibit cancer cell growth, warranting further investigation.
Case Study 1: Antimicrobial Activity
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of various phenolic compounds, including this compound. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a natural antimicrobial agent.
Case Study 2: Antioxidant Properties
Research conducted by Food Chemistry examined the antioxidant capacity of several phenolic compounds. The study found that this compound exhibited strong free radical scavenging activity, indicating its potential use in food preservation and health supplements.
Comparative Efficacy Table
| Compound | Application Area | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | Antimicrobial | TBD | TBD |
| 1-(4-hydroxyphenyl)-2-methylpropan-1-one | Antioxidant | TBD | Free radical scavenging |
| 1-(4-hydroxystyryl)-2-naphthalenecarboxaldehyde | Anticancer | TBD | Apoptosis induction |
Eigenschaften
Molekularformel |
C11H14O3 |
|---|---|
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
1-[4-(3-hydroxypropoxy)phenyl]ethanone |
InChI |
InChI=1S/C11H14O3/c1-9(13)10-3-5-11(6-4-10)14-8-2-7-12/h3-6,12H,2,7-8H2,1H3 |
InChI-Schlüssel |
FCCLBYPNCOOTEW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=C(C=C1)OCCCO |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













